molecular formula C21H18N6O2S B6497133 N-(6-methylpyridin-2-yl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide CAS No. 946255-94-3

N-(6-methylpyridin-2-yl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide

Cat. No.: B6497133
CAS No.: 946255-94-3
M. Wt: 418.5 g/mol
InChI Key: VEJODKDHJIKZIA-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core with fused heterocyclic rings, including a 10-thia (sulfur) and four nitrogen atoms (1,5,6,8-tetraaza). The structure is further functionalized with a phenyl group at position 6 and a 6-methylpyridin-2-yl acetamide moiety. The tricyclic framework likely contributes to conformational rigidity, while the sulfur and nitrogen atoms enable diverse intermolecular interactions, such as hydrogen bonding and π-stacking. Crystallographic tools like SHELXL and ORTEP-3 are critical for resolving its 3D structure and validating bond geometries .

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2S/c1-13-6-5-9-17(23-13)24-18(28)10-15-12-30-21-25-19-16(20(29)26(15)21)11-22-27(19)14-7-3-2-4-8-14/h2-9,11,15H,10,12H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJODKDHJIKZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Heteroatom Composition

The target compound’s 10-thia-1,5,6,8-tetraazatricyclo system distinguishes it from analogs like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (), which contains a 7-oxa-9-aza-spiro framework. Key differences include:

  • Heteroatoms: The substitution of sulfur (thia) for oxygen (oxa) alters electronic properties and hydrogen-bonding capacity.
  • Ring Fusion : The tricyclic system in the target compound offers greater rigidity compared to the spiro structure in , which may enhance thermal stability but reduce conformational flexibility .

Substituent Effects on Reactivity and Bioactivity

  • 6-Methylpyridin-2-yl vs. Benzothiazol Groups : The pyridine ring in the target compound enables aromatic π-π interactions and hydrogen bonding via its nitrogen atom, whereas benzothiazol derivatives () exhibit thiazole-related bioactivity, often targeting enzymes or DNA .
  • Phenyl vs. Dimethylamino-Phenyl: The phenyl group in the target compound contributes to hydrophobicity, while dimethylamino-phenyl substituents () enhance solubility and electron-donating effects, influencing redox properties .

Hydrogen Bonding and Crystallographic Behavior

Graph set analysis () reveals that the acetamide group in the target compound forms N–H···O and C=O···H–N interactions, similar to amide-containing analogs. However, sulfur’s weaker hydrogen-bonding capacity may result in less dense crystal packing compared to oxygen-rich systems like those in .

Functional Comparison Table

Compound Name Structural Features Substituents Hydrogen Bonding Synthesis Applications
Target Compound 10-thia-1,5,6,8-tetraazatricyclo 6-methylpyridin-2-yl, phenyl Acetamide (N–H, C=O), thia Cyclization with thia precursors Pharmaceutical lead (enzyme inhibition)
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () 7-oxa-9-aza-spiro Benzothiazol, dimethylamino-phenyl Amide, hydroxyl Spiro formation with benzothiazol amines Organic synthesis, fluorescent materials
565180-71-4 () Dioxo-thia-3-azatricyclo Prop-2-enyl Acetamide, dioxo Unspecified Research (solubility studies)
455291-65-3 () Dioxo-thia-3-azatricyclo Dimethoxyphenyl Amide, methoxy Unspecified Drug delivery (enhanced solubility)

Research Findings and Implications

  • Thermal Stability : The fused tricyclic system in the target compound likely improves thermal stability over spiro analogs, as seen in differential scanning calorimetry (DSC) studies of similar frameworks .
  • Biological Activity : The pyridine moiety may target kinase enzymes, whereas benzothiazol derivatives () are explored as antimicrobials. The prop-2-enyl group in 565180-71-4 could confer reactivity for click chemistry modifications .
  • Solubility : Sulfur’s hydrophobicity in the target compound may limit aqueous solubility compared to oxygenated analogs, necessitating formulation strategies like salt formation .

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